

Spectroscopic Profile of 1-Indanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Indanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Indanol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information is structured to facilitate easy access and comparison for researchers and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **1-Indanol**, recorded in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **1-Indanol** provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-Indanol** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.41	d	7.4	Ar-H
7.29 - 7.21	m	-	Ar-H
5.23	t	6.5	H-1
3.05	ddd	16.2, 8.6, 4.7	H-2a
2.81	ddd	16.2, 8.6, 5.9	H-2b
2.48	m	-	H-3a
1.93	m	-	H-3b
1.86	s (br)	-	OH

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature within the **1-Indanol** structure.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **1-Indanol** in CDCl₃[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
145.01	C-7a
143.16	C-3a
128.03	C-5
126.51	C-6
124.69	C-4
124.27	C-7
75.98	C-1
35.58	C-2
29.71	C-3

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring NMR spectra of organic compounds like **1-Indanol**.^[2]

- **Sample Preparation:** A solution of **1-Indanol** (5-10 mg) is prepared in approximately 0.6 mL of deuterated chloroform (CDCl_3). The solution is then transferred to a 5 mm NMR tube.
- **Instrument:** A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ^1H NMR is utilized.
- **Data Acquisition:**
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
 - ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. The chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of **1-Indanol** shows characteristic absorption bands corresponding to its alcohol and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for **1-Indanol** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H stretch (alcohol)
3000 - 3100	Medium	C-H stretch (aromatic)
2850 - 2960	Medium	C-H stretch (aliphatic)
1450 - 1600	Medium	C=C stretch (aromatic ring)
1000 - 1300	Strong	C-O stretch (secondary alcohol)
690 - 900	Strong	C-H bend (aromatic, out-of-plane)

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Sample Preparation:**

- Approximately 1-2 mg of **1-Indanol** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
- Data Analysis: The absorption bands in the spectrum are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

MS Data

The mass spectrum of **1-Indanol** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for **1-Indanol**

m/z	Relative Intensity (%)	Proposed Fragment
134	45	$[M]^+$ (Molecular Ion)
116	100	$[M - H_2O]^+$
115	95	$[M - H_2O - H]^+$
91	30	$[C_7H_7]^+$ (Tropylium ion)

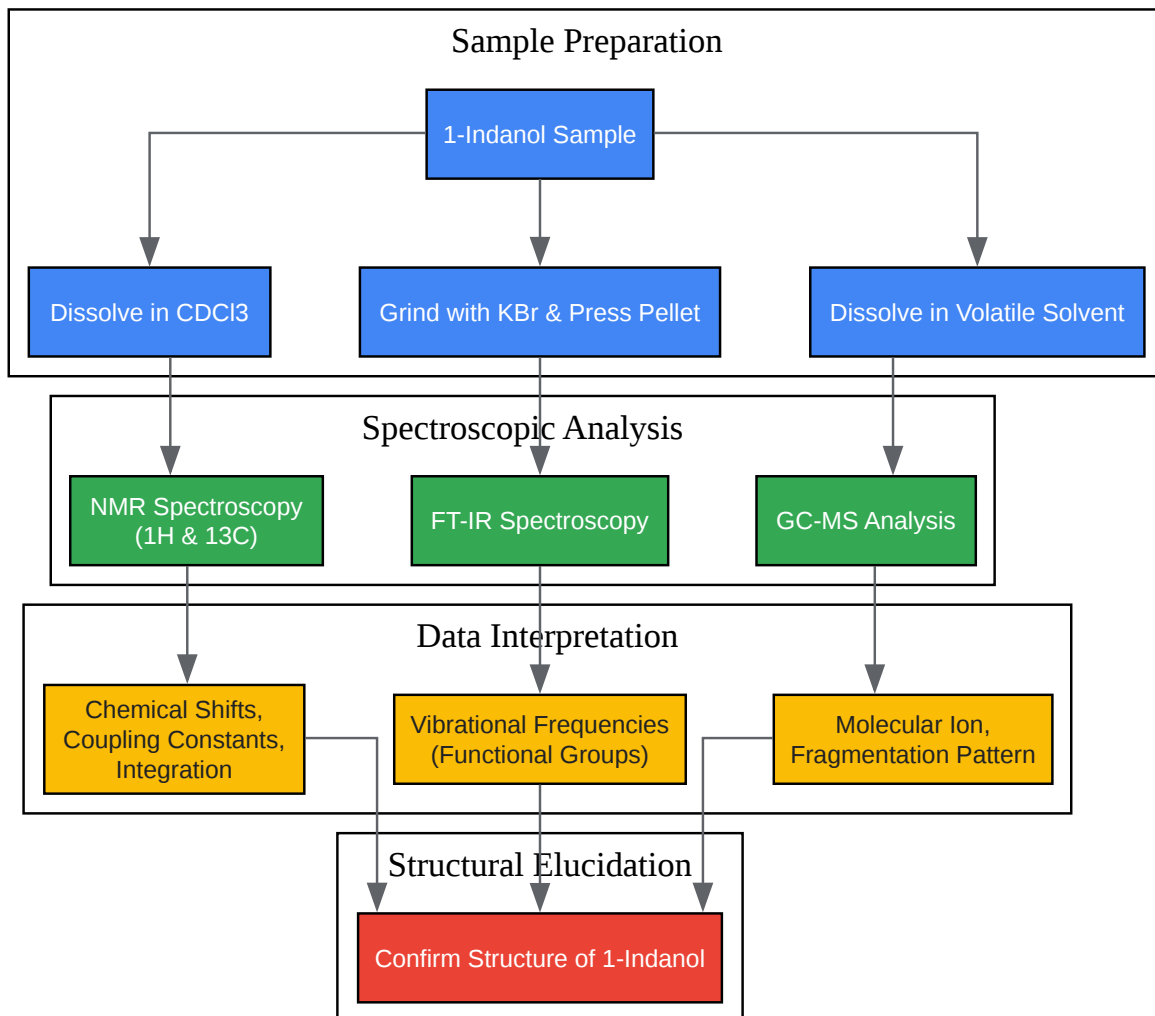
Experimental Protocol for GC-MS

The following is a general protocol for the analysis of small organic molecules like **1-Indanol** using GC-MS.[7]

- Sample Preparation: A dilute solution of **1-Indanol** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- GC Conditions:
 - Injector: The sample is injected into a heated injector port to ensure volatilization.
 - Column: A capillary column suitable for the separation of aromatic alcohols is used (e.g., a DB-5 or equivalent).
 - Oven Program: The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities.
 - Carrier Gas: Helium is typically used as the carrier gas.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is commonly used.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions.
 - Detector: An electron multiplier is used to detect the ions.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

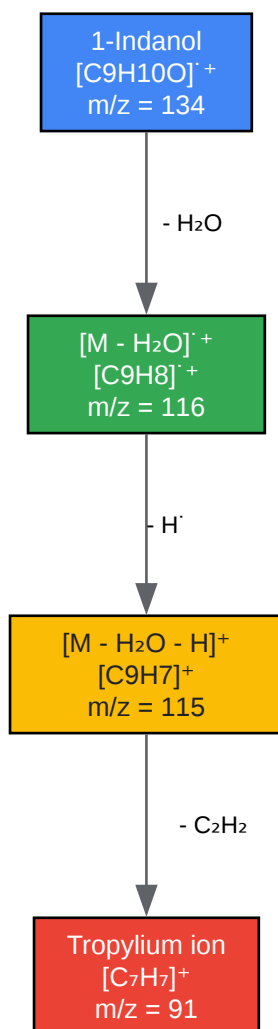
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway of **1-Indanol**.



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*A logical workflow for the spectroscopic analysis of **1-Indanol**.*



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*Proposed mass spectrometry fragmentation pathway for **1-Indanol**.*

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Indanol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7721596#spectroscopic-data-of-1-indanol-nmr-ir-ms]

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